Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 250275-26-4) is a chiral piperidine derivative with a molecular formula of C₁₃H₂₄N₂O₂ and a molar mass of 240.34 g/mol . Its structure features:
- A cyclopropyl group linked to the carbamic acid moiety.
- An (R)-configured piperidin-3-yl ring, which introduces stereochemical specificity.
- A tert-butyl carbamate protecting group, enhancing stability and modulating solubility.
This compound is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, leveraging its stereochemical and functional group diversity.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOAZWYGPMUNF-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H]1CCCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula : C13H20N2O3
- Molecular Weight : 252.31 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CC(CC1)C(CO)N(C2CC2)C(C)C
Structural Features
The compound features a cyclopropyl group, a piperidine ring, and a tert-butyl carbamate moiety. These structural components are crucial for its interaction with biological targets.
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has been studied for its potential to act as an inhibitor in various biochemical pathways. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes that are crucial for pathogen survival, particularly in parasitic infections.
- Receptor Modulation : It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
Efficacy Against Pathogens
Research indicates that this compound exhibits significant activity against several pathogens:
- Toxoplasma gondii : Studies have demonstrated that derivatives of this compound can inhibit the growth of T. gondii tachyzoites, with IC50 values indicating effective concentrations for therapeutic use .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Cyclopropyl Carbamate Derivative | 0.5 | Inhibits tachyzoite growth |
- Plasmodium falciparum : The compound has also been evaluated for its antimalarial properties, showing inhibition in vitro with promising results in preliminary assays .
Study 1: Efficacy Against Toxoplasma gondii
In a controlled study, mice were infected with T. gondii and treated with the cyclopropyl carbamate derivative at doses of 25 mg/kg and 100 mg/kg. The results indicated a significant reduction in oocyst counts in treated groups compared to controls, suggesting a strong therapeutic potential.
Study 2: Antimalarial Activity
In vitro assays using the Malaria SYBR Green I method revealed that the compound effectively inhibited the growth of P. falciparum with an IC50 value of approximately 0.8 μM. Further studies are needed to evaluate its efficacy in vivo and assess potential toxicity profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Structural and Functional Comparisons
Stereochemical variations (e.g., R-configuration) influence binding affinity in chiral environments, such as enzyme active sites .
Substituent Effects Hydroxyethyl vs. Chloro-acetyl: The hydroxyethyl group enhances water solubility, while the chloro-acetyl substituent increases lipophilicity and reactivity (e.g., nucleophilic substitution) . Amino-propionyl: Introduces a secondary amine, enabling salt formation or covalent interactions in drug-target complexes .
Physicochemical Properties
- The tert-butyl carbamate group universally improves stability across analogs but increases molecular weight compared to simpler esters (e.g., ) .
- Melting points vary significantly; for example, the hydroxymethyl-cyclopropyl analog () crystallizes at 83°C, whereas chloro-acetyl derivatives () are likely liquids at room temperature .
Applications in Drug Discovery
- Piperidine derivatives are preferred for central nervous system (CNS) targets due to blood-brain barrier permeability, whereas pyrrolidine analogs may favor peripheral actions .
- Chloro-acetyl-substituted compounds () are intermediates in prodrug synthesis, leveraging their electrophilic reactivity .
Preparation Methods
Route 1: Chiral Amine-Based Approach
Starting Material : (R)-Piperidin-3-ylamine.
Key Steps :
-
Cyclopropane Introduction :
-
Carbamate Protection :
-
Hydroxyethyl Functionalization :
Route 2: Reductive Amination Pathway
Starting Material : 3-Ketopiperidine tert-butyl carbamate.
Key Steps :
-
Stereoselective Reduction :
-
Cyclopropane Coupling :
-
Hydroxyethyl Installation :
Yield : 58–72% (over three steps).
Critical Reaction Optimization
Stereochemical Control
Functional Group Compatibility
-
Boc Protection Stability : Carbamate groups remain intact under Grignard or alkylation conditions (pH 7–9, ≤80°C).
-
Side Reactions Mitigation :
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Chiral Amine Route | High stereoselectivity; fewer steps | Cost of chiral starting materials | 65–78% |
| Reductive Amination | Scalable; uses inexpensive ketone intermediates | Requires specialized catalysts | 58–72% |
Analytical Characterization
-
¹H/¹³C NMR : Peaks at δ 1.44 (tert-butyl), 3.87 (piperidine N-CH₂), and 4.69 (hydroxyethyl O-CH₂).
-
HPLC Purity : >97% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Q & A
Q. What synthetic strategies are recommended for preparing Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester?
Methodological Answer: The synthesis of tert-butyl carbamate derivatives often involves coupling reagents and stereoselective techniques. For example, analogous compounds have been synthesized using:
- PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent under nitrogen atmosphere .
- Chiral starting materials to ensure the (R)-configuration of the piperidine moiety. Asymmetric Mannich reactions (e.g., using tert-butyl carbamates in β-amino carbonyl synthesis) can introduce stereochemistry .
- Protection/deprotection steps : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions and can be removed with acids like TFA.
Example Protocol (Adapted from ):
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Cyclopropylamine, PyBOP, triethylamine, DMF | Amide bond formation |
| 2 | Nitrogen atmosphere, 24h reaction time | Prevent oxidation |
| 3 | TLC monitoring (silica gel, UV visualization) | Reaction progress |
| 4 | Column chromatography (hexane/EtOAc) | Purification |
Q. How should researchers characterize the compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the cyclopropyl group (δ ~1.0–2.0 ppm), piperidine protons (δ ~2.5–3.5 ppm), and tert-butyl group (δ ~1.4 ppm) .
- Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N values (±0.4% tolerance) .
- TLC : Use silica gel plates with UV-active markers to monitor reaction progress .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during characterization?
Methodological Answer: Common discrepancies and solutions:
- Solvent residues in NMR : Use deuterated solvents and reference peaks (e.g., DMSO-d6 at δ 2.50 ppm) .
- Stereochemical ambiguity : Employ chiral HPLC or NOESY NMR to confirm (R)-configuration .
- Elemental analysis mismatches : Repurify via recrystallization or column chromatography to remove impurities .
Q. What strategies optimize reaction yields when introducing the cyclopropyl group?
Methodological Answer:
- Vary reaction parameters : Test temperatures (0°C to room temperature), catalyst loadings (5–10 mol%), and coupling agents (e.g., HATU vs. PyBOP) .
- Protect reactive sites : Use Boc groups to shield the piperidine nitrogen during cyclopropane ring formation .
- Monitor kinetics : Use in-situ FTIR or LC-MS to identify rate-limiting steps .
Q. How can the ecological impact of this compound be assessed in absence of toxicity data?
Methodological Answer:
- Read-across approach : Compare with structurally similar tert-butyl carbamates (e.g., acute oral toxicity Category 4 per GHS) .
- Computational modeling : Use tools like ECOSAR to predict biodegradability and bioaccumulation .
- Microtox assays : Screen for acute aquatic toxicity using Vibrio fischeri luminescence inhibition .
Safety and Handling
Q. What safety precautions are critical for handling intermediates and the target compound?
Methodological Answer:
- GHS Classification : Assume acute toxicity (oral/dermal/inhalation Category 4) based on analogous carbamates .
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
- Emergency protocols : In case of exposure, rinse with water for 15 minutes and consult a physician with the SDS .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results in pharmacological studies?
Methodological Answer:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives .
- Control experiments : Include reference inhibitors (e.g., LSD1 inhibitors for enzyme studies) to benchmark activity .
- Batch variability : Confirm compound integrity via HPLC-MS for each experimental batch .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
